molecular formula C10H8O4 B8261013 1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester CAS No. 7337-79-3

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester

Cat. No.: B8261013
CAS No.: 7337-79-3
M. Wt: 192.17 g/mol
InChI Key: MMINFSMURORWKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester is typically synthesized through a polycondensation reaction. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale continuous processes. The esterification and polycondensation reactions are carried out in reactors designed to handle high temperatures and pressures. The polymer is then extruded, cooled, and pelletized for further processing into various products .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester exerts its effects is primarily through its physical and chemical properties. The polymer’s high molecular weight and crystalline structure contribute to its strength and durability. The ester bonds in the polymer chain provide flexibility and resistance to chemical degradation. The molecular targets and pathways involved in its interactions with other substances depend on the specific application and conditions .

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester can be compared with other similar compounds, such as:

    Phthalic acid (1,2-benzenedicarboxylic acid): Used in the production of plasticizers and resins.

    Isophthalic acid (1,3-benzenedicarboxylic acid): Used in the production of high-performance polymers and coatings.

    Terephthalic acid (1,4-benzenedicarboxylic acid): The precursor to this compound and used in the production of PET.

The uniqueness of this compound lies in its combination of mechanical strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

3,6-dioxabicyclo[6.2.2]dodeca-1(10),8,11-triene-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9-7-1-2-8(4-3-7)10(12)14-6-5-13-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMINFSMURORWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567758
Record name 3,6-Dioxabicyclo[6.2.2]dodeca-8,10,11-triene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7337-79-3
Record name Ethylene terephthalate, cyclic-(1:1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007337793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dioxabicyclo[6.2.2]dodeca-8,10,11-triene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLENE TEREPHTHALATE, CYCLIC-(1:1)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7T7WGS3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1734 parts by weight of terephthalic acid and 713 parts by weight of ethylene glycol was stirred for 4 hours under 2 atmospheres. Thereafter, 0.3 part by weight of germanium dioxide, 0.3 part by weight of tetraethylammonium hydroxide and 0.4 part by weight of methyl acid phosphate were added, and the reaction was carried out at 260° C. for 2 hours under 1 atmosphere. The reaction product was withdrawn, cooled, pulverized and dried to obtain 1500 parts by weight of an ethylene terephthalate oligomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester
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Reactant of Route 6
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester

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